2-Amino-3-(difluoromethoxy)propanoic acid
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Overview
Description
2-Amino-3-(difluoromethoxy)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a difluoromethoxy group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(difluoromethoxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(difluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(difluoromethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(difluoromethoxy)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
2-Amino-3-(difluoromethoxy)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
2-Amino-3-(4-aminophenyl)propanoic acid: The presence of an amino group in place of the difluoromethoxy group results in distinct biological activity and applications.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C4H7F2NO3 |
---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
2-amino-3-(difluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-4(6)10-1-2(7)3(8)9/h2,4H,1,7H2,(H,8,9) |
InChI Key |
RVEKWELYJPXRIG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)F |
Origin of Product |
United States |
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